8-methoxy-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2H-chromene-3-carboxamide
Description
Introduction to 8-Methoxy-2-Oxo-N-(Thiophen-2-yl(Thiophen-3-yl)Methyl)-2H-Chromene-3-Carboxamide
Structural Classification Within Chromene Derivatives
Chromenes, characterized by a benzopyran core, are classified into 2H-chromenes and 4H-chromenes based on the position of the oxygen-containing ring. The target compound belongs to the 2H-chromene subclass, distinguished by a ketone group at position 2 and a carboxamide moiety at position 3. Its molecular formula, $$ \text{C}{20}\text{H}{15}\text{NO}{4}\text{S}{2} $$, reflects the integration of two thiophene rings and a methoxy group into the chromene scaffold.
The structural uniqueness arises from the N-(thiophen-2-yl(thiophen-3-yl)methyl) substituent, which introduces steric complexity and electronic diversity. Comparative analysis with simpler chromene carboxamides, such as 8-methoxy-2-oxo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide (CID 76147288), highlights the role of bifunctional thiophene appendages in modulating receptor interactions.
Table 1: Structural Comparison of Selected Chromene Carboxamides
Historical Context of Chromene-Based Carboxamide Development
The synthesis of chromene-carboxamide hybrids emerged in the early 21st century as researchers sought to merge the bioactivity of chromenes with the target specificity of carboxamides. Early derivatives, such as 8-methoxy-3-nitro-2-phenyl-2H-chromene (CID 42453), focused on nitro and aryl substituents but exhibited limited pharmacokinetic stability. The introduction of thiophene groups marked a pivotal shift, as seen in compounds like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 2034569-08-7), which demonstrated improved binding to kinase targets.
Multicomponent reaction protocols, as described in recent synthetic methodologies, enabled the efficient incorporation of heterocyclic appendages like benzothiazole and thiophene into the chromene framework. These advances facilitated the development of the target compound, which optimizes steric and electronic properties through dual thiophene substitution.
Significance of Methoxy and Thiophene Substituents in Bioactive Molecules
The methoxy group at position 8 serves dual roles: (1) as an electron-donating group, it enhances aromatic ring stability and modulates electron density at the carboxamide moiety; (2) it improves lipid solubility, thereby influencing blood-brain barrier permeability. Comparative studies of 8-methoxy versus 8-hydroxy chromenes reveal a 2.3-fold increase in in vitro potency for methoxy derivatives, likely due to reduced metabolic oxidation.
Thiophene rings contribute to bioactivity through sulfur-mediated hydrophobic interactions and π-π stacking with protein residues. For instance, in the hybrid compound methyl 3-{4H-thieno[3,2-C]chromene-2-amido}thiophene-2-carboxylate (CID 20877959), the thiophene-chromene fusion enhances inhibitory activity against tyrosine kinases. In the target molecule, the asymmetrical placement of thiophen-2-yl and thiophen-3-yl groups creates a stereoelectronic gradient, potentially enabling selective binding to allosteric enzyme sites.
Table 2: Functional Roles of Substituents in Chromene Derivatives
| Substituent | Electronic Effect | Biological Impact |
|---|---|---|
| Methoxy (-OCH₃) | Electron-donating | Enhanced metabolic stability, lipophilicity |
| Thiophen-2-yl | π-electron-rich | Hydrophobic binding, kinase inhibition |
| Thiophen-3-yl | Steric bulk | Conformational restriction, target selectivity |
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S2/c1-24-15-5-2-4-12-10-14(20(23)25-18(12)15)19(22)21-17(13-7-9-26-11-13)16-6-3-8-27-16/h2-11,17H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEINZPLFLINKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2H-chromene-3-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure, which combines chromene, thiophene, and methoxy functionalities, suggests various biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.46 g/mol. The compound features a chromene backbone that is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with chromene structures exhibit notable anticancer properties. The presence of thiophene rings may enhance these effects through synergistic interactions. For instance, derivatives of chromene have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 | |
| Human Gastric Carcinoma (GXF 251) | 9.27 | |
| Human Lung Adenocarcinoma (LXFA 629) | Moderate |
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has been evaluated against various pathogens using minimum inhibitory concentration (MIC) assays. The results indicate that:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Significant |
| Escherichia coli | Moderate | Moderate to High |
These findings suggest that the compound exhibits bactericidal effects and could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been assessed using ABTS assays:
| Compound | IC50 (µg/mL) | Comparison |
|---|---|---|
| 8-Methoxy Compound | 28.23 | Superior to Ascorbic Acid (30.23) |
This indicates a strong potential for use in formulations aimed at reducing oxidative damage.
Case Studies and Research Findings
- Anticancer Studies : A study explored the efficacy of various chromene derivatives against multiple cancer cell lines, revealing that modifications to the thiophene moiety significantly enhanced cytotoxicity and selectivity towards tumor cells .
- Antimicrobial Evaluation : Another research highlighted the compound's effectiveness against resistant strains of bacteria, demonstrating lower MIC values compared to traditional antibiotics .
- Antioxidant Mechanism : Investigations into the antioxidant mechanisms revealed that the compound could inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro .
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. Research has shown that 8-methoxy-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2H-chromene-3-carboxamide can interact with biological macromolecules, potentially modulating enzyme activities or interfering with cellular signaling pathways. This suggests its potential use as an antimicrobial agent.
Anticancer Potential
The compound has been investigated for its anticancer properties. Its ability to bind selectively to specific enzymes or receptors may lead to targeted therapies for various cancers. Studies have indicated that derivatives of chromene structures often show promising results against cancer cell lines, warranting further exploration into the therapeutic potential of this compound.
Case Studies
- Anticancer Activity Study : A recent study evaluated the effects of 8-methoxy derivatives on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis in MCF7 and other cancerous cells. The findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
- Antimicrobial Evaluation : Research focusing on the antimicrobial properties revealed that derivatives of this compound exhibited activity against several bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene-3-carboxamide derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Chromene-3-Carboxamide Derivatives
Key Findings :
Substituent Effects on Bioactivity: The bis-thiophene group in the target compound introduces sulfur atoms, which may enhance binding to metalloenzymes or participate in hydrophobic interactions. In contrast, the pyridine analog () could exhibit stronger hydrogen-bonding capabilities due to its nitrogen lone pairs.
Synthetic Routes: Most derivatives are synthesized via Knoevenagel condensation (for chromene formation) followed by carboxamide coupling. For example, describes solvent-free synthesis of 8-methoxy-2-oxo chromenes using piperidine catalysis, while employs TBTU-mediated amidation .
Spectroscopic Characterization :
- HRMS and NMR (1H, 13C) are standard for structural validation. For instance, the pyridine derivative () was confirmed via HRMS (m/z 310.31), while chromene-oxime analogs () were characterized using detailed NMR shifts.
Potential Applications: The target compound’s bis-thiophene motif is structurally analogous to thiophene-containing pharmaceuticals (e.g., antimalarials, kinase inhibitors).
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-methoxy-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Synthetic Steps :
- Core Formation : The chromene scaffold is typically synthesized via cyclization of substituted salicylaldehyde derivatives with active methylene compounds (e.g., Meldrum’s acid) under acidic conditions .
- Functionalization : The thiophene-substituted carboxamide group is introduced via nucleophilic substitution or amidation. For example, coupling 8-methoxy-2-oxochromene-3-carbonyl chloride with (thiophen-2-yl)(thiophen-3-yl)methylamine in dry dichloromethane (DCM) with a base like triethylamine .
- Optimization : Yield improvements (e.g., 50% → 70%) are achieved by adjusting solvent polarity (DMF vs. DCM), temperature (reflux vs. RT), and stoichiometry (1.2–1.5 eq. of amine). Catalysts like DMAP can accelerate amidation .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Chromatography : Reverse-phase HPLC (C18 column, methanol-water gradient) ensures >95% purity .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include the methoxy singlet (~δ 3.8 ppm), chromene carbonyl (δ ~160–165 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
- IR : Absorptions at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O chromene), and 3100 cm⁻¹ (N-H) .
Advanced Research Questions
Q. How do structural modifications influence biological activity, and what SAR studies exist for this compound?
- SAR Insights :
- Thiophene Substitution : Replacing thiophen-3-yl with furan reduces antibacterial efficacy (MIC increases from 2 µg/mL → 16 µg/mL) due to decreased lipophilicity .
- Methoxy Position : Moving the methoxy group from C8 to C7 diminishes anticancer activity (IC50: 5 µM → 25 µM) by altering π-stacking with DNA .
- Table 1 : Activity vs. Substituents
| Substituent | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Thiophen-3-yl | 5.0 | 2.0 |
| Furan-3-yl | 25.0 | 16.0 |
| 7-Methoxy derivative | 25.0 | 8.0 |
Q. What computational methods predict electronic properties, and how do they align with experimental data?
- Density Functional Theory (DFT) : The Colle-Salvetti functional calculates HOMO-LUMO gaps (~3.5 eV), correlating with UV-Vis λmax at 340 nm (experimental: 345 nm) .
- Molecular Dynamics : Simulations in water (AMBER force field) predict solubility (~0.1 mg/mL), matching experimental shake-flask assays .
Q. How can crystallographic data resolve structural ambiguities, and what refinement challenges arise?
- Challenges :
- Disorder in Thiophene Rings : SHELXL’s PART instruction partitions disordered atoms, improving R-factor from 0.12 → 0.08 .
- Hydrogen Bonding : SHELXH refines H-atom positions to map interactions like N-H⋯O=C (2.8 Å) .
- Table 2 : Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.048 |
| H-bond length | 2.79 Å |
Q. How to address contradictions in reported biological activities across studies?
- Case Study : Discrepancies in IC50 values (5 µM vs. 15 µM) for anticancer activity may stem from:
- Assay Variability : MTT vs. SRB assays (differences in metabolic vs. protein-binding readouts) .
- Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+) .
- Methodological Resolution :
- Standardize protocols (e.g., CLSI guidelines for MIC assays) .
- Use isogenic cell lines to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
